molecular formula C9H14ClN3O B1522942 3-[(4-Aminophenyl)amino]propanamide hydrochloride CAS No. 1258650-10-0

3-[(4-Aminophenyl)amino]propanamide hydrochloride

Cat. No.: B1522942
CAS No.: 1258650-10-0
M. Wt: 215.68 g/mol
InChI Key: LRKGBQBUDWSTKO-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)amino]propanamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a propanamide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)amino]propanamide hydrochloride typically involves the reaction of 4-nitroaniline with acrylonitrile, followed by reduction and hydrolysis steps. The general synthetic route can be summarized as follows:

    Nitration: 4-nitroaniline is reacted with acrylonitrile in the presence of a base to form 3-(4-nitrophenyl)propanenitrile.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The nitrile group is hydrolyzed to an amide group using acidic or basic conditions to yield 3-[(4-Aminophenyl)amino]propanamide.

    Hydrochloride Formation: The final compound is obtained by treating the amide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)amino]propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(4-Aminophenyl)amino]propanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3,4-dimethoxyphenyl)propanamide hydrochloride
  • N-{4-[(4-Aminophenyl)sulfonyl]phenyl}propanamide
  • (3E)-3-Amino-N-(3-chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide

Uniqueness

3-[(4-Aminophenyl)amino]propanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its aminophenyl group allows for versatile modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential therapeutic applications in medicine set it apart from other similar compounds.

Properties

IUPAC Name

3-(4-aminoanilino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-1-3-8(4-2-7)12-6-5-9(11)13;/h1-4,12H,5-6,10H2,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGBQBUDWSTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NCCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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